molecular formula C22H14FNO3 B4685016 N-(2-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide

N-(2-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No. B4685016
M. Wt: 359.3 g/mol
InChI Key: LOMHUSMWLWYROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide, also known as FL118, is a novel compound that has been recently discovered to have potential anti-cancer properties. This compound has been shown to be effective in inhibiting the growth of various cancer cells in vitro and in vivo, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of various proteins, including Mcl-1, Bcl-2, and XIAP, which are involved in regulating apoptosis. It has also been found to inhibit the activity of STAT3, a transcription factor that is often overexpressed in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce DNA damage, inhibit cell cycle progression, and decrease the expression of various oncogenes. This compound has also been found to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide is its ability to target multiple signaling pathways involved in cancer cell growth and survival. This makes it a potentially effective treatment for a wide range of cancers. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide. One potential area of study is the development of more efficient synthesis methods for this compound, which could improve its solubility and bioavailability. Another area of research is the identification of biomarkers that could predict which patients are most likely to respond to this compound treatment. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, with the ultimate goal of developing a new cancer treatment.

Scientific Research Applications

N-(2-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been extensively studied in various cancer cell lines, including lung, breast, colon, and pancreatic cancer cells. It has been shown to inhibit cancer cell growth and induce apoptosis, or programmed cell death, in these cells. This compound has also been found to be effective in inhibiting cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

properties

IUPAC Name

N-(2-fluorophenyl)-4-(2-oxochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FNO3/c23-18-6-2-3-7-19(18)24-21(25)15-11-9-14(10-12-15)17-13-16-5-1-4-8-20(16)27-22(17)26/h1-13H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMHUSMWLWYROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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